![molecular formula C19H20ClNO5S B1457021 ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate CAS No. 957129-24-7](/img/structure/B1457021.png)
ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate
Übersicht
Beschreibung
Ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, making them a promising target for the treatment of autoimmune diseases and cancers. CP-690,550 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical and clinical trials.
Wirkmechanismus
Ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate works by inhibiting the activity of JAKs, which are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. JAKs are involved in the activation of several key transcription factors, including signal transducer and activator of transcription (STAT) proteins. By blocking JAKs, ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate can prevent the activation of STAT proteins and reduce the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate can also reduce the activation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. Additionally, ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate has been shown to reduce the production of autoantibodies, which are antibodies that target self-antigens and contribute to the development of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate has several advantages and limitations for lab experiments. Its specificity for JAKs makes it a powerful tool for studying the signaling pathways of cytokines and growth factors. However, its potency and selectivity can also make it difficult to use in certain experimental settings. Additionally, the synthesis of ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate is a complex process that requires expertise in organic chemistry and careful attention to detail.
Zukünftige Richtungen
There are several future directions for the study of ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. This could potentially reduce the risk of adverse effects and increase the efficacy of JAK inhibitors for the treatment of autoimmune diseases and cancers. Additionally, the use of ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate in combination with other therapies, such as biologics and immunomodulators, is an area of active research. Finally, the study of the long-term effects of JAK inhibitors on immune function and disease progression is an important area of research that will help to guide the development of new therapies for autoimmune diseases and cancers.
Wissenschaftliche Forschungsanwendungen
Ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate works by inhibiting JAKs, which play a crucial role in the signaling pathways of cytokines and growth factors. By blocking JAKs, ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate can reduce inflammation and prevent the progression of autoimmune diseases.
Eigenschaften
IUPAC Name |
ethyl (4R)-4-[(4-chlorophenyl)sulfonylamino]-3-oxo-5-phenylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-2-26-19(23)13-18(22)17(12-14-6-4-3-5-7-14)21-27(24,25)16-10-8-15(20)9-11-16/h3-11,17,21H,2,12-13H2,1H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUBAVCMDFMSPQ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@@H](CC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



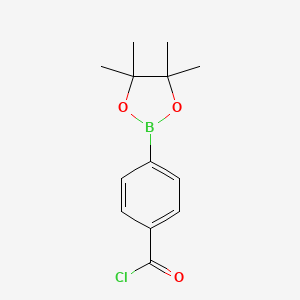
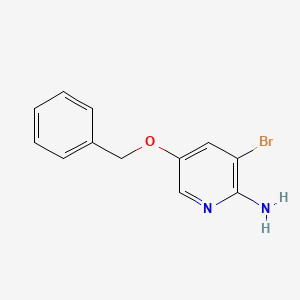
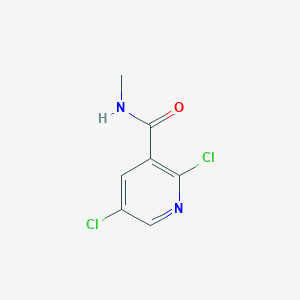
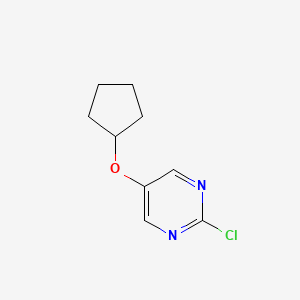

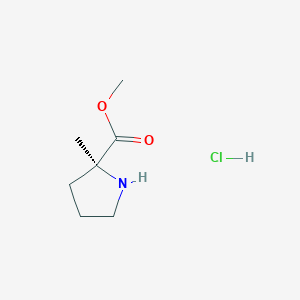
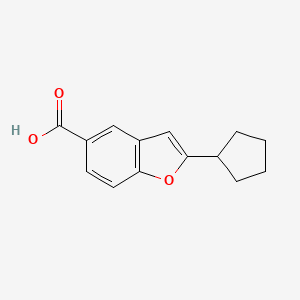
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
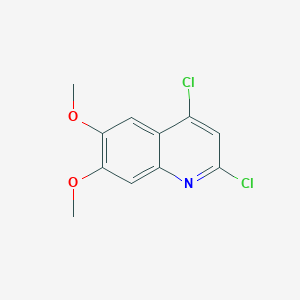
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
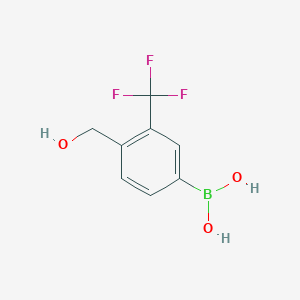
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)